

Unraveling the Molecular Architecture of 3-Methyl-chuangxinmycin: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Methyl-chuangxinmycin

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Beijing, China - A detailed technical guide has been compiled to illuminate the chemical structure elucidation of **3-Methyl-chuangxinmycin** (MCM), a novel analogue of the antibiotic chuangxinmycin. This document provides researchers, scientists, and drug development professionals with a comprehensive overview of the spectroscopic and analytical methodologies employed in the characterization of this natural product, which was recently identified from *Actinoplanes tsinanensis* CPCC 200056.

The elucidation of MCM's structure is a critical step in understanding its biosynthetic pathway and exploring its potential as a therapeutic agent. This guide summarizes the key quantitative data from 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS), presenting them in clearly structured tables for straightforward comparison and analysis. Furthermore, it provides detailed experimental protocols for the pivotal analytical techniques utilized in this structural determination.

Spectroscopic Data Summary

The structural framework of **3-Methyl-chuangxinmycin** was meticulously pieced together using a combination of advanced spectroscopic techniques. The data presented below is foundational to the definitive structural assignment.

High-Resolution Mass Spectrometry Data

High-resolution mass spectrometry provided the elemental composition of the molecule, which was a crucial first step in its characterization.

Parameter	Value
Ionization Mode	ESI
Mass Analyzer	TOF
Observed m/z	247.0847 [M+H] ⁺
Calculated m/z	247.0845
Molecular Formula	C ₁₃ H ₁₄ N ₂ O ₂ S

¹H NMR Spectroscopic Data (500 MHz, DMSO-d₆)

Proton NMR spectroscopy revealed the number and connectivity of hydrogen atoms within the molecule.

Position	δ H (ppm)	Multiplicity	J (Hz)
2	3.98	d	4.5
3	3.25	m	
5a	3.65	d	15.0
5b	3.54	d	15.0
7	7.32	d	8.0
8	6.95	t	7.5
9	7.05	t	7.5
10	7.45	d	8.0
11-NH	11.01	s	
3-CH ₃	1.15	d	7.0
COOH	12.8 (br s)		

¹³C NMR Spectroscopic Data (125 MHz, DMSO-d₆)

Carbon NMR spectroscopy provided insight into the carbon skeleton of the molecule.

Position	δ C (ppm)
2	59.8
3	35.1
4	125.9
5	25.8
6	127.6
7	118.9
8	118.1
9	121.0
10	111.5
10a	136.1
10b	109.8
3-CH ₃	18.2
COOH	173.1

Experimental Protocols

The following section details the methodologies for the key experiments that were instrumental in the structure elucidation of **3-Methyl-chuangxinmycin**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectra were acquired on a Bruker Avance 500 MHz spectrometer. The sample was dissolved in deuterated dimethyl sulfoxide (DMSO-d₆). Chemical shifts (δ) are reported in parts per million (ppm) and were referenced to the residual solvent signals (δ H 2.50 and δ C 39.52 for DMSO-d₆). Coupling constants (J) are reported in Hertz (Hz). Standard pulse sequences were

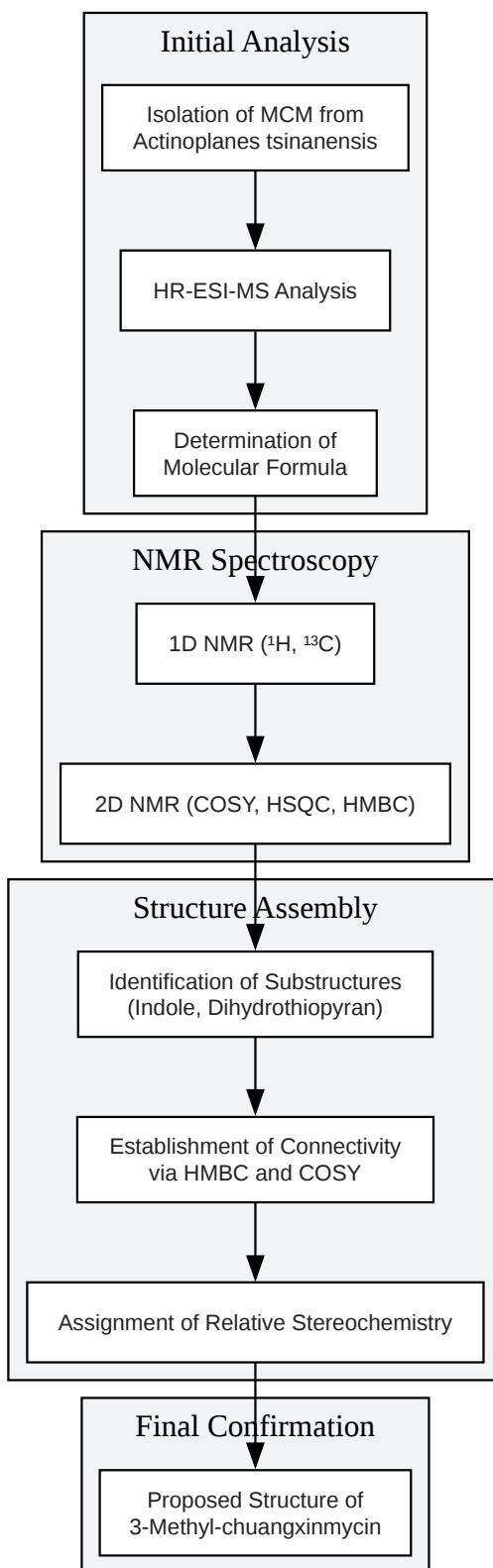
used for ^1H , ^{13}C , Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) experiments.

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)

HR-ESI-MS data were obtained using a Waters Xevo G2-XS QTOF mass spectrometer. The sample was introduced via an Acquity UPLC I-Class system. The analysis was performed in positive ion mode with a capillary voltage of 3.0 kV. The source temperature was maintained at 120 °C, and the desolvation gas temperature was 450 °C. Leucine enkephalin was used as the lock mass for accurate mass measurements.

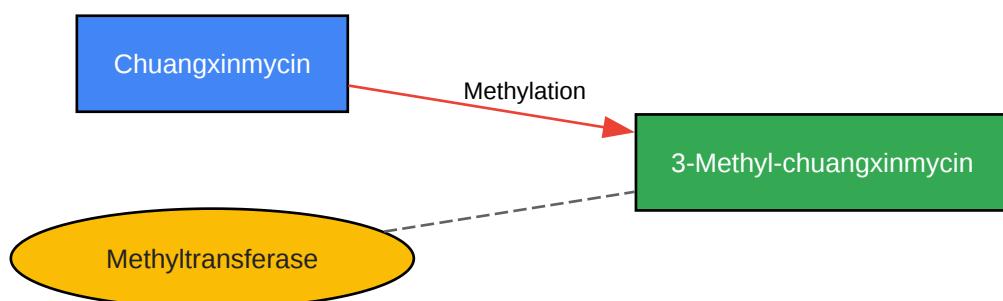
Logical Workflow for Structure Elucidation

The process of determining the chemical structure of **3-Methyl-chuangxinmycin** followed a logical and systematic workflow, beginning with the initial detection and culminating in the final structural confirmation.

[Click to download full resolution via product page](#)**Fig. 1:** Experimental workflow for the structure elucidation of **3-Methyl-chuangxinmycin**.

Biosynthetic Context

The identification of **3-Methyl-chuangxinmycin** provides valuable insights into the biosynthetic machinery of *Actinoplanes tsinanensis*. The proposed biosynthetic pathway suggests a final methylation step to produce the novel analogue.



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Fig. 2: Proposed final step in the biosynthesis of **3-Methyl-chuangxinmycin**.

This technical guide serves as a foundational resource for the scientific community, providing the necessary data and methodologies to support further research into **3-Methyl-chuangxinmycin** and its potential applications. The clear and concise presentation of this complex structural elucidation process is intended to accelerate future discoveries in the field of natural product chemistry and drug development.

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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com